

A Comparative Guide to CHKA Inhibitors: ICL-CCIC-0019 versus MN58B

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Compound of Interest

Compound Name: **ICL-CCIC-0019**

Cat. No.: **B12375975**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the choline kinase alpha (CHKA) inhibitor **ICL-CCIC-0019** and other CHKA inhibitors, with a focus on the well-characterized compound MN58B. The information presented is collated from peer-reviewed studies and is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors.

Introduction to Choline Kinase Alpha (CHKA) Inhibition

Choline kinase alpha (CHKA) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.^{[1][2]} In many cancers, CHKA is overexpressed, leading to increased levels of its product, phosphocholine.^{[1][3]} This altered choline metabolism is associated with malignant transformation, tumor progression, and resistance to therapy.^{[3][4]} Consequently, CHKA has emerged as a promising therapeutic target for the development of novel anticancer agents.^{[5][6]} CHKA inhibitors disrupt this pathway, leading to decreased phosphocholine levels, cell growth arrest, and apoptosis in cancer cells.^{[7][8]}

Head-to-Head Comparison: ICL-CCIC-0019 and MN58B

ICL-CCIC-0019 and **MN58B** are both potent and selective inhibitors of CHKA. While both compounds have demonstrated significant antitumor activity, they possess distinct pharmacological profiles.

Quantitative Performance Data

The following tables summarize the key quantitative data for **ICL-CCIC-0019** and **MN58B** from various in vitro studies.

Table 1: In Vitro Inhibitory Activity against CHKA

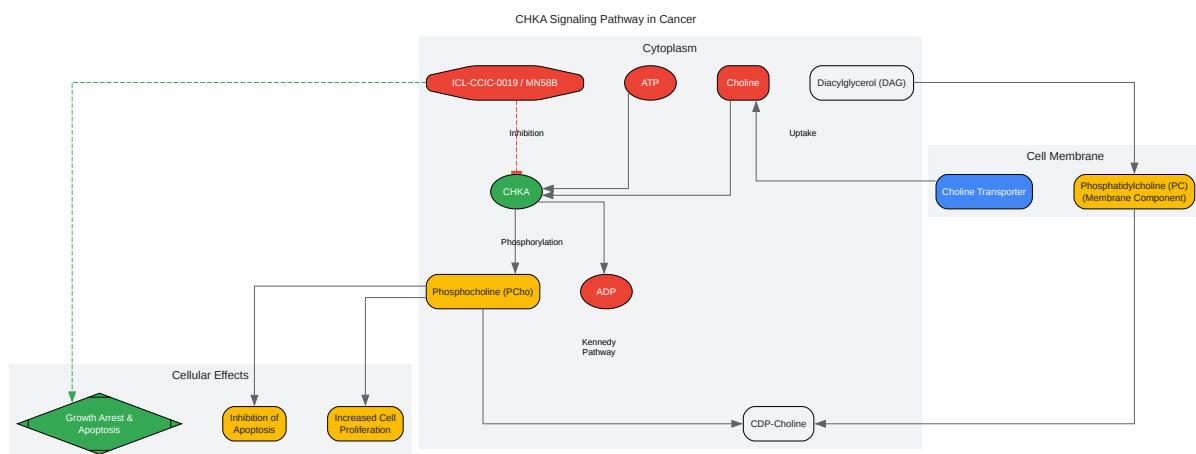
Compound	IC50 (μM) vs. CHKA	Notes
ICL-CCIC-0019	0.27 ± 0.06[4]	Competitive with choline, but not ATP.[4]
MN58B	Equipotent to ICL-CCIC-0019[4]	A first-generation, competitive CHKA inhibitor.[9]

Table 2: In Vitro Anti-proliferative Activity (GI50/IC50)

Compound	Cell Line	Cancer Type	GI50/IC50 (μM)
ICL-CCIC-0019	NCI-60 Panel (median)	Various	1.12[4][10]
A549	Non-Small Cell Lung Cancer		0.38[11]
HCT-116	Colon Cancer	Intermediate sensitivity[4]	
Breast Cancer cell lines (median)	Breast Cancer		0.627[4]
Non-Small Cell Lung Cancer cell lines (median)	Non-Small Cell Lung Cancer		0.751[4]
MN58B	CCRF-CEM	Leukemia	0.21[12]
PDAC cell lines (panel of 12)	Pancreatic Ductal Adenocarcinoma		0.23 - 3.2[9]
Suit2 007 (parental)	Pancreatic Cancer		3.14[12]
Suit2 007 (Gemcitabine- resistant)	Pancreatic Cancer		0.77[12]
H460	Non-Small Cell Lung Cancer		0.28 ± 0.12[13]

Signaling Pathways and Experimental Workflow

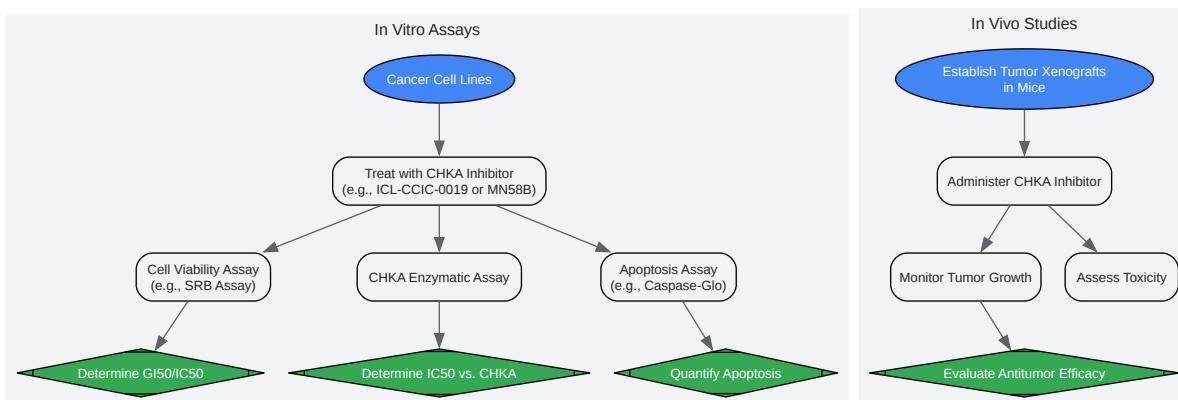
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the CHKA signaling pathway and a general experimental workflow for assessing CHKA inhibitors.



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Caption: The Kennedy Pathway and the inhibitory action of CHKA inhibitors.

Experimental Workflow for CHKA Inhibitor Evaluation



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